Comparative Substrate Affinity for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)
The branched-chain α-keto acid dehydrogenase complex (BCKDH) displays differential substrate affinities for its three physiological BCKA substrates. For the E1 component (EC 1.2.4.4), the apparent Km for NAD+ was determined to be 0.126 mM with 3-methyl-2-oxobutanoate (KIV) as substrate, compared to 0.109 mM for 4-methyl-2-oxopentanoate (KIC) and 0.101 mM for DL-3-methyl-2-oxopentanoate (KMV) [1]. This represents a 15.6% higher Km for KIV versus KIC and a 24.8% higher Km versus KMV, indicating that KIV requires a higher cofactor concentration to achieve half-maximal velocity in this assay system.
| Evidence Dimension | Enzyme affinity (Apparent Km for NAD+) |
|---|---|
| Target Compound Data | 0.126 mM |
| Comparator Or Baseline | 4-methyl-2-oxopentanoate (KIC): 0.109 mM; DL-3-methyl-2-oxopentanoate (KMV): 0.101 mM |
| Quantified Difference | +15.6% vs. KIC; +24.8% vs. KMV |
| Conditions | Branched-chain α-keto acid dehydrogenase E1 component (EC 1.2.4.4) assay. |
Why This Matters
This quantifiable difference in cofactor affinity directly impacts experimental design; using KIC or KMV as a substitute for KIV will alter the NAD+ concentration-velocity relationship and may lead to misinterpretation of BCKDH activity data.
- [1] BRENDA Enzyme Database. (n.d.). Information on EC 1.2.4.4 - 3-methyl-2-oxobutanoate dehydrogenase (2-methylpropanoyl-transferring). Km Value for NAD+. View Source
